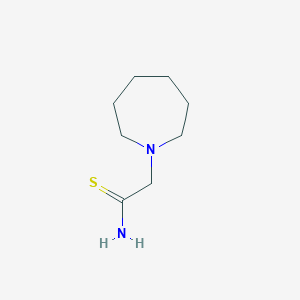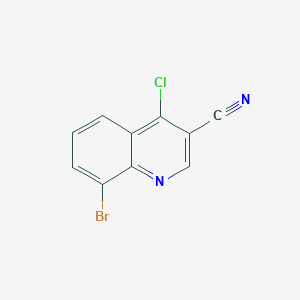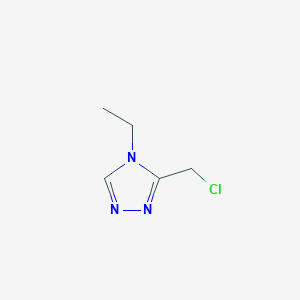
反式-4-氨基环己烷羧酸盐酸盐
描述
trans-4-Aminocyclohexanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2. It is a white to pale cream crystalline powder that is soluble in water . This compound is used as an intermediate in organic synthesis and has various applications in scientific research .
科学研究应用
trans-4-Aminocyclohexanecarboxylic acid hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride is primarily an antifibrinolytic agent . It is known to inhibit plasmin-induced fibrinolysis , a process that prevents blood clots from growing and becoming problematic . This compound is also used as a lysine analogue to characterize binding sites in plasminogen .
Mode of Action
The compound interacts with its targets by inhibiting the process of fibrinolysis. Fibrinolysis is the natural process in the body that prevents blood clots from growing too large. By inhibiting this process, trans-4-Aminocyclohexanecarboxylic acid hydrochloride helps to promote clotting and prevent excessive bleeding .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a mesh-like structure to hold blood clots together. By inhibiting plasmin-induced fibrinolysis, trans-4-Aminocyclohexanecarboxylic acid hydrochloride can help to stabilize blood clots and prevent excessive bleeding .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may be well-absorbed in the body
Result of Action
The primary result of the action of trans-4-Aminocyclohexanecarboxylic acid hydrochloride is the inhibition of fibrinolysis. This leads to the stabilization of blood clots and can help to prevent excessive bleeding in various hemorrhagic diseases and during operations .
Action Environment
The action of trans-4-Aminocyclohexanecarboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a cool place, away from oxidizing agents These conditions help to maintain the stability and efficacy of the compound
生化分析
Biochemical Properties
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride plays a crucial role in biochemical reactions. It is known to interact with several enzymes and proteins, including plasminogen, where it acts as a lysine analogue to characterize binding sites . This interaction is essential in inhibiting plasmin-induced fibrinolysis, making it valuable in the study of hemorrhagic diseases and abnormal bleeding during operations . The compound’s ability to inhibit specific enzymes highlights its importance in biochemical research.
Cellular Effects
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride influences various cellular processes. It affects cell signaling pathways by inhibiting plasmin-induced fibrinolysis, which can alter gene expression and cellular metabolism . This compound’s impact on cell function is significant, as it can modulate the activity of enzymes involved in critical cellular processes, thereby affecting overall cell health and function.
Molecular Mechanism
The molecular mechanism of trans-4-Aminocyclohexanecarboxylic acid hydrochloride involves its binding interactions with biomolecules. By acting as a lysine analogue, it binds to plasminogen, inhibiting its activity and preventing fibrinolysis . This inhibition is crucial in controlling bleeding and managing hemorrhagic conditions. Additionally, the compound’s ability to modulate enzyme activity can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-4-Aminocyclohexanecarboxylic acid hydrochloride can change over time. The compound is stable under cool, dry conditions and should be stored away from oxidizing agents . Over time, its stability and degradation can impact its effectiveness in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on plasmin-induced fibrinolysis, although its activity may decrease with prolonged exposure to certain conditions .
Dosage Effects in Animal Models
The effects of trans-4-Aminocyclohexanecarboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits plasmin-induced fibrinolysis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including respiratory irritation and skin irritation . These threshold effects are crucial for determining safe and effective dosage levels in therapeutic applications.
Metabolic Pathways
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride is involved in metabolic pathways related to fibrinolysis inhibition. It interacts with enzymes such as plasminogen, modulating its activity and preventing the breakdown of fibrin clots . This interaction is vital in maintaining hemostasis and preventing excessive bleeding. The compound’s role in these metabolic pathways underscores its importance in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, trans-4-Aminocyclohexanecarboxylic acid hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it exerts its inhibitory effects on plasmin-induced fibrinolysis. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can effectively inhibit plasminogen activity. The precise localization of the compound is crucial for its function and effectiveness in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminocyclohexanecarboxylic acid hydrochloride typically involves the hydrogenation of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent . The process can be carried out in a one-pot manner with a trans ratio of more than 75% . The reaction conditions include low hydrogen pressure, making it suitable for industrial applications .
Industrial Production Methods: Industrial production methods for trans-4-Aminocyclohexanecarboxylic acid hydrochloride involve the hydrogenation of p-nitrophenylacetic acid on a Raney nickel catalyst in an alkaline medium . The reaction is carried out at elevated temperatures to achieve a high yield of the trans isomer .
化学反应分析
Types of Reactions: trans-4-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
相似化合物的比较
- cis-4-Aminocyclohexanecarboxylic acid hydrochloride
- trans-4-Aminocyclohexylacetic acid
- cis-4-Aminocyclohexylacetic acid
Comparison:
- cis-4-Aminocyclohexanecarboxylic acid hydrochloride: The cis isomer has different spatial arrangement of atoms, leading to variations in reactivity and biological activity compared to the trans isomer .
- trans-4-Aminocyclohexylacetic acid: This compound has a similar structure but with an additional methylene group, which can affect its chemical properties and applications .
- cis-4-Aminocyclohexylacetic acid: Similar to the trans isomer but with different stereochemistry, resulting in distinct chemical and biological behaviors .
Conclusion
trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique chemical properties and reactivity make it a valuable tool in various fields of study.
属性
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSYUOXTKQNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640993 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27960-59-4 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)


![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)






